molecular formula C10H13BrO2 B6334058 1-Bromo-3-methoxy-2-propoxybenzene CAS No. 1864654-26-1

1-Bromo-3-methoxy-2-propoxybenzene

Cat. No.: B6334058
CAS No.: 1864654-26-1
M. Wt: 245.11 g/mol
InChI Key: FUSKPPOPUMOPEH-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-propoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a propoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2-propoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substitution reactions yield derivatives like 3-methoxy-2-propoxyphenol or 3-methoxy-2-propoxybenzylamine.
  • Oxidation reactions produce compounds such as 3-methoxy-2-propoxybenzaldehyde or 3-methoxy-2-propoxybenzoic acid.
  • Reduction reactions result in 3-methoxy-2-propoxybenzene.

Scientific Research Applications

1-Bromo-3-methoxy-2-propoxybenzene is utilized in various fields of scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their biological activities.

    Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used to investigate the interactions of brominated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2-propoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

    1-Bromo-3-methoxybenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    1-Bromo-2-methoxy-3-propoxybenzene: The positions of the methoxy and propoxy groups are interchanged, which can affect the compound’s reactivity and applications.

    1-Bromo-4-methoxy-2-propoxybenzene: The methoxy group is in the para position relative to the bromine atom, altering its chemical behavior.

Uniqueness: 1-Bromo-3-methoxy-2-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

1-bromo-3-methoxy-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-7-13-10-8(11)5-4-6-9(10)12-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKPPOPUMOPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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